Olaparib impurity 1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
763113-06-0 |
|---|---|
Molecular Formula |
C24H24N4O3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H24N4O3/c29-22-20-7-2-1-6-19(20)21(25-26-22)15-16-4-3-5-18(14-16)24(31)28-12-10-27(11-13-28)23(30)17-8-9-17/h1-7,14,17H,8-13,15H2,(H,26,29) |
InChI Key |
UMOUCKQSZGWWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Olaparib: Contextual Overview of a Poly Adp Ribose Polymerase Parp Inhibitor
Chemical Class and Core Structural Features of Olaparib (B1684210)
Olaparib belongs to the chemical class of N-acylpiperazines nih.gov. Its molecular formula is C₂₄H₂₃FN₄O₃, with a molar mass of approximately 434.47 g/mol wikipedia.orgfocusbiomolecules.com. The core structure of Olaparib features a phthalazinone moiety linked via a methylene (B1212753) bridge to a fluorinated phenyl ring. This phenyl ring is further substituted with a carbonyl group, which connects to a piperazine (B1678402) ring. The piperazine ring is acylated with a cyclopropylcarbonyl group nih.govwikipedia.orgfocusbiomolecules.com. This specific arrangement of functional groups and ring systems is critical for its pharmacological activity, enabling it to bind to the NAD⁺-binding site of PARP enzymes wikipedia.org. Olaparib is characterized as a small molecule, a member of cyclopropanes, monofluorobenzenes, and phthalazines nih.gov. It is a sparingly soluble compound in aqueous solutions, classified under the Biopharmaceutical Classification System as Class 4 fda.gov.
Principles of Poly(ADP-ribose) Polymerase (PARP) Inhibition
Olaparib functions by inhibiting the activity of PARP enzymes, which are vital for DNA repair, particularly in the base excision repair (BER) pathway responsible for fixing single-strand DNA breaks (SSBs) wikipedia.orgrndsystems.comresearchgate.netmdpi.com. In normal cells, PARP enzymes detect and signal DNA breaks, initiating repair mechanisms. However, in cancer cells with defects in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, SSBs repaired by PARP can be converted into more lethal double-strand DNA breaks (DSBs) during DNA replication wikipedia.orgmdpi.com. By inhibiting PARP, olaparib prevents the repair of SSBs. This leads to an accumulation of unrepaired DNA damage, particularly DSBs, in cancer cells that are already compromised in their ability to repair them via HR. This concept, known as synthetic lethality, selectively induces cell death in these cancer cells while sparing normal cells with intact HR repair mechanisms mdpi.com. Olaparib is a potent inhibitor, with reported IC₅₀ values of 5 nM for PARP1 and 1 nM for PARP2 rndsystems.com.
Olaparib Impurity 1: Chemical Identity and Academic Research Focus
Structural Elucidation Strategies for Olaparib (B1684210) Impurity 1
The definitive chemical identity of the substance frequently referred to by chemical suppliers as "Olaparib Impurity 1" is 4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, with the assigned CAS number 2514757-44-7. researchgate.netsynzeal.com The structural elucidation of this and other related impurities relies on a combination of advanced analytical techniques.
Differentiation from Other Olaparib-Related Substances
In the analysis of Olaparib and its related substances, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental. These methods separate compounds based on their physicochemical properties, allowing for the differentiation of the main active pharmaceutical ingredient (API) from its impurities. nih.govrjptonline.org
Spectroscopic methods are then employed for structural confirmation. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides crucial information about the molecular weight and fragmentation patterns of the molecules. rjptonline.org For instance, Olaparib itself has a molecular weight of approximately 434.47 g/mol . pharmaffiliates.com In contrast, "this compound" has a molecular weight of 452.49 g/mol , a key differentiating factor. pharmaffiliates.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the definitive structural confirmation of impurities, providing detailed information about the chemical environment of atoms within a molecule. dntb.gov.ua
It is important to note that academic literature often designates Olaparib degradation products with codes such as DP-O1 and DP-O2, which arise under specific stress conditions like basic hydrolysis. nih.gov The direct correlation of "this compound" with these specific degradation products is not explicitly established in the reviewed scientific papers. Furthermore, another compound, 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (also known as Des-Fluoro Olaparib), is sometimes ambiguously referred to as an Olaparib impurity, highlighting the need for precise chemical identifiers like CAS numbers for accurate differentiation.
Confirmation of Chemical Identity and Connectivity
The confirmation of the chemical identity and connectivity of "this compound" involves a detailed analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the impurity molecule is fragmented, help in elucidating the connectivity of its different structural components. dntb.gov.ua
The structure of "this compound" is closely related to that of Olaparib, with the key difference being the substitution on the piperazine (B1678402) ring. While Olaparib features a cyclopropanecarbonyl group, "this compound" possesses a 4-hydroxybutanoyl group. This structural modification is the primary focus of analytical characterization to confirm its identity.
Categorization within Olaparib Impurity Profiles
The classification of an impurity is crucial for understanding its origin and for implementing appropriate control strategies during the manufacturing and storage of the drug product. Olaparib impurities can be broadly categorized as process-related impurities or degradation products. synthinkchemicals.com
Identification as a Process-Related Impurity
Identification as a Degradation Product
Degradation products are formed when the drug substance or drug product is exposed to various stress conditions such as light, heat, humidity, acid, or base. nih.gov Forced degradation studies are conducted to identify potential degradation products and to understand the degradation pathways of a drug. nih.gov
Studies on Olaparib have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. nih.govdntb.gov.ua For example, under basic hydrolysis, two major degradation products, DP-O1 and DP-O2, have been identified, resulting from the cleavage of the amide bonds. nih.gov While the structure of "this compound" does not directly correspond to the commonly reported degradation products from simple hydrolysis of Olaparib, its formation as a degradation product under specific, less common conditions cannot be entirely ruled out without further investigation. One supplier also lists "this compound" as a metabolite of Olaparib, designated M12.
Mechanistic Studies on the Formation of Olaparib Impurity 1
Synthetic Route-Dependent Formation Mechanisms
The presence of Olaparib (B1684210) Impurity 1 in the final active pharmaceutical ingredient (API) is primarily attributed to events occurring during its chemical synthesis. daicelpharmastandards.com These can range from impure raw materials to unintended side reactions influenced by specific reagents or conditions.
The most probable source of Olaparib Impurity 1 is the presence of a non-fluorinated analog of a key raw material or intermediate that is introduced early in the synthetic sequence. daicelpharmastandards.com The synthesis of Olaparib involves the coupling of two main fragments: the phthalazinone moiety and a substituted fluorobenzoyl piperazine (B1678402) portion.
A key intermediate in several patented synthetic routes is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. google.com If the starting material used to prepare this intermediate, for example, a fluorinated benzaldehyde (B42025) or benzonitrile (B105546) derivative, contains a certain percentage of its corresponding non-fluorinated (desfluoro) version, this initial impurity will be carried through subsequent chemical transformations. Because the desfluoro intermediate has very similar physical and chemical properties to the desired fluorinated intermediate, its removal by standard purification techniques like crystallization or chromatography can be challenging. Consequently, it would participate in the final amidation step with 1-(cyclopropylcarbonyl)piperazine, leading directly to the formation of this compound alongside the Olaparib API.
| Mechanism | Description | Key Factors | Likelihood |
|---|---|---|---|
| Impure Starting Material/Intermediate | A non-fluorinated analog of a key fluorinated raw material is present and carried through the synthesis. | Purity of fluorinated benzoic acid/benzonitrile derivatives. | High |
| Side Reaction (Dehalogenation) | A side reaction during a synthetic step causes the removal of the fluorine atom from the aromatic ring. | Catalyst choice (e.g., Palladium), presence of hydrogen donors, high reaction temperatures. | Low |
While less likely than the carry-over of impure materials, the formation of Impurity 1 through a side reaction on the fluorinated aromatic ring is a theoretical possibility. The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage difficult under typical synthetic conditions used for amidation, deprotection, or acylation. These reactions are generally not harsh enough to promote aromatic defluorination. However, specific circumstances, particularly in steps involving transition metal catalysts, could potentially facilitate such a transformation as an unintended minor pathway.
Certain synthetic routes for Olaparib precursors may utilize palladium-catalyzed cross-coupling reactions, such as the Negishi coupling mentioned for the synthesis of a key intermediate. It is known in organic chemistry that some palladium catalysts, in the presence of a hydride source (which can be a reagent, solvent, or even trace water) and under certain conditions (e.g., elevated temperatures, specific ligand systems), can catalyze hydrodehalogenation as a competing side reaction. If such a step is employed to form the bond to the fluoro-phenyl ring, a small amount of the desired fluorinated product could be reduced to its desfluoro analog, thereby generating the precursor to Impurity 1. The yield of this byproduct would be highly dependent on the precise conditions, including the choice of catalyst, base, solvent, and reaction temperature. Optimization of these parameters is crucial to minimize the formation of such impurities.
Degradation Pathway Investigations
Forced degradation studies are essential to understand a drug's stability and to identify potential degradants that could form under various stress conditions during storage or administration. Olaparib has been subjected to hydrolytic, oxidative, and other stress conditions as per regulatory guidelines. nih.govnih.gov
Studies have shown that Olaparib is susceptible to degradation under both acidic and alkaline hydrolytic conditions. nih.govnih.gov However, the primary degradation pathway does not lead to the formation of this compound.
Under alkaline conditions (e.g., 1 M NaOH at 60 °C), Olaparib shows significant degradation. nih.gov The major degradants identified result from the cleavage of the two amide bonds in the molecule. acs.org These products include DP-O1 (m/z 299) and DP-O2 (m/z 367), the latter of which corresponds to the hydrolysis of the amide bond between the piperazine and the cyclopropyl (B3062369) carbonyl group. acs.orgresearchgate.net Similarly, under acidic hydrolysis (e.g., 1 M HCl at 60 °C), the main degradation pathway is also reported to be amide bond cleavage. nih.govacs.org
One study noted that under its specific acidic hydrolysis conditions (1N HCl at 80°C for 1 hour), two degradant products were formed whose mass spectra were comparable to known process-related impurities, Impurity I and Impurity II. proquest.com However, the definitive structure of "Impurity I" in that context was not provided, and more detailed mechanistic studies have consistently identified amide hydrolysis products as the principal degradants. acs.org The chemical transformation of an aryl fluoride (B91410) to an aryl hydrogen via hydrolysis is not a chemically plausible reaction under these conditions. Therefore, the available evidence indicates that hydrolytic degradation is not a significant formation pathway for this compound.
| Condition | Observation | Major Degradation Products Identified | Reference |
|---|---|---|---|
| Alkaline Hydrolysis (1 M NaOH, 60 °C) | Significant degradation observed. | Amide cleavage products (DP-O1, DP-O2). | nih.govacs.org |
| Alkaline Hydrolysis (0.2 M NaOH, 70°C, 10h) | Drug found to be labile. | Hydrolytic products with m/z 299 and 367. | nih.gov |
| Acidic Hydrolysis (1 M HCl, 60 °C) | Less marked degradation than basic hydrolysis. | Amide cleavage product (DP-O2). | nih.govacs.org |
| Acidic Hydrolysis (1N HCl, 80°C, 1h) | Degradation observed. | Two products with m/z matching Impurity I and II. | proquest.com |
| Neutral Hydrolysis (H2O, 60 °C) | Stable. | No degradation observed. | nih.gov |
Olaparib has been found to be sensitive to oxidative stress, although some conflicting reports exist depending on the specific conditions used. nih.gov When exposed to hydrogen peroxide (e.g., 15% H₂O₂ w/w at 60 °C), a slight degradation of Olaparib is detected. nih.gov The identified degradation product under these conditions was DP-O4, which corresponds to a dehydrogenation of the piperazine ring (a mass shift of -2 Da). acs.org Another study also reported a distinct degradant product (D3) under its oxidative test conditions. proquest.com Neither of these reported oxidative degradants corresponds to the desfluoro this compound. Therefore, oxidative degradation is not considered a formation pathway for this specific impurity.
| Condition | Observation | Major Degradation Products Identified | Reference |
|---|---|---|---|
| Oxidation (15% H₂O₂, 60 °C) | Slight degradation observed. | Dehydrogenated Olaparib (DP-O4, M-2 Da). | nih.govacs.org |
| Oxidation (30% H₂O₂, 80°C, 1h) | Significant degradation (13.92%) observed. | Degradant D3. | proquest.com |
Influence of Environmental Factors on Degradation Kinetics
The formation of degradation products of Olaparib, including Impurity 1, is significantly influenced by environmental factors such as pH, temperature, and the composition of solvents. Forced degradation studies, which are crucial for determining the stability of a drug substance, reveal the susceptibility of Olaparib to various stress conditions. nih.govacs.orgresearchgate.net
pH: Olaparib's stability is highly dependent on the pH of its environment. Studies have shown that the drug is particularly susceptible to degradation under basic (alkaline) conditions. nih.gov One study observed significant degradation of Olaparib in a 1 M sodium hydroxide (B78521) (NaOH) solution at 60°C. nih.gov In contrast, the drug exhibited more stability in acidic (1 M HCl at 60°C) and neutral solutions. nih.gov Another study noted that while the drug is quite stable under both acidic and basic conditions, higher concentrations (5 M) of acids and bases could induce degradation, with a more pronounced effect under acidic conditions (12.69% degradation) compared to basic conditions (2.60% degradation). turkjps.org The primary degradation pathway under hydrolytic conditions (both acidic and basic) involves the cleavage of amide bonds within the Olaparib molecule. nih.gov
Temperature: Temperature plays a critical role in accelerating the degradation of Olaparib. Forced degradation studies are often conducted at elevated temperatures to simulate long-term storage conditions and identify potential degradation products. For instance, significant basic hydrolysis was observed at 60°C, and another study used a temperature of 70°C for 10 hours in a 0.2 M NaOH solution. nih.gov Olaparib has been found to be relatively stable under dry heat and photolytic stress conditions. nih.gov The rate of degradation reactions, particularly hydrolysis, generally increases with temperature, leading to a faster formation of impurities.
Solvent Composition: The composition of the solvent system can markedly affect the degradation kinetics of Olaparib, especially during base-catalyzed hydrolysis. nih.gov Research has shown, somewhat counterintuitively, that the rate of base-catalyzed hydrolysis of Olaparib increases as the proportion of water (a protic solvent) in an acetonitrile (B52724) (ACN)/water mixture increases. researchgate.netnih.gov The degradation was more pronounced when the content of the aprotic-dipolar solvent (ACN) in the mixture was decreased. acs.orgnih.gov This suggests that although organic co-solvents are often necessary to ensure the solubility of a drug, their presence can influence the degradation pathway and rate. nih.gov
| Stress Condition | Parameters | Observed Degradation of Olaparib | Reference |
|---|---|---|---|
| Basic Hydrolysis | 1 M NaOH, 60°C | Most pronounced degradation | nih.gov |
| Acid Hydrolysis | 1 M HCl, 60°C | Less marked degradation compared to basic conditions | nih.gov |
| Acid Hydrolysis | 5 M HCl | 12.69% | turkjps.org |
| Basic Hydrolysis | 5 M NaOH | 2.60% | turkjps.org |
| Oxidative Stress | 15% H2O2, 60°C | Slight degradation | nih.gov |
| Neutral Hydrolysis | Water, 60°C | Stable | nih.govnih.gov |
| Solvent Effect (Basic) | ACN/H2O mixtures | Degradation increased with higher water content | nih.gov |
Formation of Specific Impurity Types (e.g., N-Nitroso this compound)
A significant class of impurities that can arise from drug substances containing secondary or tertiary amine functionalities are N-nitrosamines. For Olaparib, which contains a piperazine ring (a secondary amine), the formation of N-Nitroso this compound is a relevant concern. chemicea.com This impurity is chemically identified as 4-(4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. chemicea.comcleanchemlab.comsynzeal.comsynchemia.com
The fundamental chemical reaction for the formation of N-nitrosamines involves the interaction of a nitrosating agent with a secondary or tertiary amine. veeprho.comyoutube.com The most common pathway requires three key factors: the presence of a nitrosatable amine, a nitrosating agent, and conditions that facilitate the reaction. acs.org
The secondary amine functionality, such as the piperazine ring in the Olaparib structure, is highly susceptible to nitrosation. chemicea.com The nitrosating agent is typically nitrous acid (HNO₂), which is unstable and is formed in situ from nitrite (B80452) salts (like sodium nitrite, NaNO₂) under acidic conditions. veeprho.comfda.gov The reaction proceeds via the electrophilic attack of a nitrosating species (e.g., the nitrosonium ion, NO⁺) on the lone pair of electrons of the secondary amine nitrogen atom. Secondary amines are considered the most reactive precursors for conversion to their corresponding nitrosamines. nih.gov
The potential sources for nitrites are varied and can include contamination in raw materials, starting materials, reagents, solvents, or excipients used in the manufacturing process or drug product formulation. youtube.comresearchgate.net
The environment in which the amine and nitrosating agent are present is critical for the formation of nitrosamine (B1359907) impurities. Several factors can influence or catalyze the reaction:
pH: The nitrosation reaction is highly pH-dependent. It is generally favored under acidic conditions, which are necessary to convert nitrite salts into the active nitrosating agent, nitrous acid. veeprho.comnih.gov However, very low pH can be less favorable due to the protonation of the amine, which reduces its nucleophilicity. nih.gov Therefore, the optimal condition for nitrosation is a balance between the formation of the nitrosating agent and the availability of the unprotonated amine. nih.gov
Temperature: Elevated temperatures can increase the rate of nitrosamine formation, accelerating the reaction between the amine and the nitrosating agent. youtube.com
Catalysts: Certain compounds can catalyze the nitrosation reaction. For example, some carbonyl compounds, such as formaldehyde, have been shown to induce N-nitrosation even in neutral or alkaline solutions. acs.orgnih.gov
Reaction Matrix: The presence of nitrosamine impurities can originate from various stages of the pharmaceutical lifecycle. nih.gov This includes the active pharmaceutical ingredient (API) manufacturing process, where contaminated recovered solvents or reagents might introduce amines and nitrites. fda.gov Furthermore, the formulation of the final drug product can present a risk if excipients contain trace levels of nitrites. researchgate.netusp.org The interaction between such excipients and a drug substance containing a secondary amine moiety under conditions of high humidity or temperature during storage can also lead to the formation of nitrosamine impurities. nih.gov
Advanced Analytical Methodologies for Olaparib Impurity 1 Research
Mass Spectrometry for Detection and Structural Characterization
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Integrated Separation and Detection
Hyphenated techniques, which combine chromatographic separation with mass spectrometric detection, are foundational for impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly vital for analyzing Olaparib (B1684210) and its related substances due to the compound's polarity and relatively high molecular weight. LC-MS allows for the separation of complex mixtures, providing both retention time information and mass-to-charge ratio (m/z) data for each component rjptonline.orgdntb.gov.uaresearchgate.netacs.orgresearchgate.netresearchgate.net.
LC-MS/MS: Tandem mass spectrometry (MS/MS) enhances specificity and provides structural information through fragmentation patterns. By analyzing the fragmentation pathways of impurity ions, detailed structural insights can be gained, aiding in the identification of unknown impurities rjptonline.orgdntb.gov.uaresearchgate.netacs.orgresearchgate.netresearchgate.net. For instance, studies have identified hydrolytic degradation products of Olaparib with protonated molar ions at m/z 299 and m/z 367 . High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities rjptonline.orgacs.orgrsc.org.
GC-MS: While less commonly applied to Olaparib itself due to its physicochemical properties, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities or residual solvents that may be present in the drug substance tga.gov.au.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. It provides detailed information about the atomic connectivity and stereochemistry of a compound.
Proton (¹H) NMR Spectroscopy for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the different types of protons within a molecule, their chemical environments, and their relative numbers. Chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants provide critical data for structural assignment. For Olaparib, ¹H NMR spectra are typically acquired in solvents like DMSO-d₆ or CDCl₃ rsc.orggoogleapis.comchemicalbook.comgoogle.comresearchgate.netfda.gov.twgoogle.comsnmjournals.org.
Example ¹H NMR Data for Olaparib:
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Solvent | Reference |
| 12.63 | s | 1 | DMSO-d₆ | google.com |
| 8.30-8.25 | m | 3 | DMSO-d₆ | google.com |
| 8.04-8.01 | d | 1 | DMSO-d₆ | google.com |
| 7.95-7.81 | m | 4 | DMSO-d₆ | google.com |
| 7.77-7.72 | m | 1 | DMSO-d₆ | google.com |
| 7.69-7.63 | m | 1 | DMSO-d₆ | google.com |
| 7.46-7.40 | m | 1 | DMSO-d₆ | google.com |
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of a molecule, indicating the number and types of carbon atoms (e.g., quaternary, CH, CH₂, CH₃). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ carbons. ¹³C NMR data complements ¹H NMR for complete structural elucidation rsc.orgresearchgate.netfda.gov.twdaicelpharmastandards.comacs.org.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Advanced two-dimensional (2D) NMR techniques are essential for establishing detailed structural assignments, especially for complex or unknown impurities.
COSY (Correlation Spectroscopy): Maps proton-proton (¹H-¹H) correlations, revealing which protons are coupled to each other, thus helping to identify spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons (¹H-¹³C). This is invaluable for assigning specific proton signals to their directly attached carbon atoms.
These techniques, when used in conjunction with mass spectrometry, provide a powerful toolkit for definitively identifying and characterizing Olaparib impurities acs.orgresearchgate.netmdpi.comresearchgate.netmdpi.comacs.org.
Other Spectroscopic and Analytical Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the characteristic vibrational frequencies of functional groups present in a molecule, such as carbonyls (C=O), amines (N-H), aromatic rings, and C-F bonds. This technique provides complementary information to NMR and MS, helping to confirm the presence or absence of specific functional moieties within an impurity google.comresearchgate.netfda.gov.twsnmjournals.orgdaicelpharmastandards.comijpsjournal.comfda.gov.
Example FT-IR Data for Olaparib Crystalline Form B:
| Absorption (cm⁻¹) | Functional Group Indication | Reference |
| 3513 | O-H / N-H stretch | google.com |
| 3163 | N-H stretch | google.com |
| 1681 | C=O stretch (Amide I) | google.com |
| 1651 | C=O stretch (Amide I) | google.com |
| 1438 | C-H bend / Aromatic C=C | google.com |
| 1222 | C-O stretch / C-F stretch | google.com |
| 1012 | C-H bend / Aromatic C=C | google.com |
| 810 | C-H out-of-plane bend | google.com |
| 773 | C-H out-of-plane bend | google.com |
| 587 | C-H bend / Aromatic C=C | google.com |
Compound List:
Olaparib
Olaparib Impurity 2
6-Chloro-4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one pharmaffiliates.com
4-(2-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one pharmaffiliates.com
Olaparib Acid Impurity daicelpharmastandards.com
Olaparib N-Boc Impurity daicelpharmastandards.com
Olaparib Amine impurity daicelpharmastandards.com
Olaparib Pyrolidione Adduct daicelpharmastandards.com
Olaparib Desfluoro Impurity daicelpharmastandards.comsynzeal.com
Olaparib Dimethylbenzamide Impurity daicelpharmastandards.com
Diketo Impurity of Olaparib daicelpharmastandards.com
Diamide Impurity of Olaparib daicelpharmastandards.com
Olaparib Impurity 11 synzeal.com
Olaparib Impurity G mdpi.com
Olaparib Impurity A researchgate.netgoogle.com
Olaparib Impurity B google.com
Olaparib Impurity C google.com
Olaparib Impurity D google.com
Olaparib Impurity E google.com
Olaparib Impurity F google.com
Olaparib Impurity G google.com
ALPN-1 (Genotoxic substance)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique widely utilized in pharmaceutical analysis due to its sensitivity and applicability to compounds possessing chromophores – molecular functional groups that absorb light in the UV-Vis region. Olaparib itself exhibits UV absorption characteristics, with a maximum absorbance typically observed around 276 nm ijpsjournal.com, and is often monitored at wavelengths like 254 nm or 255 nm in chromatographic analyses turkjps.orgejpmr.com. High-performance liquid chromatography (HPLC) coupled with UV detection is a primary method for the quantification of Olaparib and its related substances, including impurities like Impurity 1, provided these impurities also contain suitable chromophores vulcanchem.comijpsjournal.com. The ability of UV-Vis detection to track degradation products and impurities relies on their capacity to absorb UV or visible light, enabling their detection and quantification within a sample matrix ijpsjournal.com.
Analytical Method Development and Validation for Quantitative Analysis of Impurity 1
The development and validation of analytical methods for the quantitative analysis of pharmaceutical impurities are critical steps mandated by regulatory bodies such as the International Council for Harmonisation (ICH) ijpsjournal.comturkjps.orgejpmr.comresearchgate.netmdpi.comnih.govjpionline.org. These validated methods ensure that the analytical procedures are reliable, reproducible, and suitable for their intended purpose, such as quality control during manufacturing and stability testing. Techniques commonly employed for the analysis of Olaparib and its impurities include High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ijpsjournal.comresearchgate.netmdpi.comnih.govjpionline.orgresearchgate.netmdpi.comresearchgate.net. These methods are chosen for their ability to separate, identify, and quantify analytes with high selectivity and sensitivity.
Specificity and Selectivity Studies
Specificity and selectivity are crucial validation parameters that demonstrate a method's ability to accurately measure the target analyte (Olaparib Impurity 1) in the presence of other components, such as the active pharmaceutical ingredient (Olaparib), related substances, degradation products, or excipients ijpsjournal.comvulcanchem.com. Method validation protocols must include studies to ensure that the analytical system can distinguish this compound from structurally similar compounds, such as Olaparib Desfluoro Impurity vulcanchem.com. Selectivity is often assessed by analyzing blank samples (e.g., placebo or drug-free matrix) to confirm the absence of interfering peaks at the retention time of the impurity mdpi.com. A specific method accurately quantifies the analyte without interference from other sample constituents ijpsjournal.com.
Linearity, Accuracy, and Precision Assessments
Linearity studies evaluate the direct proportionality between the analyte concentration and the instrument's response. For genotoxic impurities like "A" and "ALPN-1" (which are relevant impurities in Olaparib analysis), linearity has been demonstrated over concentration ranges such as 1.01–20.20 ng/mL for impurity A and 0.99–19.80 ng/mL for impurity ALPN-1, with correlation coefficients exceeding 0.999 researchgate.net.
Accuracy refers to the closeness of the test results to the true value. It is typically assessed through recovery studies, where known amounts of the analyte are spiked into a sample matrix. For impurities A and ALPN-1, recovery values of 96.29% and 100.14% have been reported, respectively researchgate.net.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is often expressed as the Relative Standard Deviation (RSD). For impurities A and ALPN-1, RSD values have been reported to be within the range of 1.8% to 6.8% researchgate.net.
To illustrate these parameters, the following data tables summarize findings from studies analyzing specific genotoxic impurities in Olaparib:
Table 1: Linearity of Genotoxic Impurities A and ALPN-1
| Impurity | Concentration Range (ng/mL) | Correlation Coefficient (R²) |
|---|---|---|
| A | 1.01 - 20.20 | >0.999 |
Table 2: Accuracy and Precision of Genotoxic Impurities A and ALPN-1
| Impurity | Recovery (%) | RSD (%) |
|---|---|---|
| A | 96.29 | 4.16 |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte that can be detected but not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. For genotoxic impurities in Olaparib, such as those mentioned in relevant studies, a LOQ of 4.0 ng/mL and an LOD of 1.3 ng/mL have been established researchgate.net. These low limits are critical for ensuring that even trace amounts of potentially harmful impurities are detected and controlled within acceptable regulatory thresholds.
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Genotoxic Impurities
| Limit Type | Value (ng/mL) |
|---|---|
| LOD | 1.3 |
Computational and In-Silico Prediction in Impurity Identification
Computational and in-silico methodologies play an increasingly vital role in modern pharmaceutical analysis, particularly in the identification and characterization of impurities. These approaches can predict the potential structures, physicochemical properties, and even toxicological profiles of impurities before they are synthesized or detected experimentally jpionline.orgmedjrf.com. Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can aid in understanding how impurities might interact with biological targets or predict their formation pathways jpionline.orgnih.govmdpi.com. Furthermore, in-silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity predictions using tools like Swiss ADME and StarDrop Derek Nexus can provide early insights into the potential safety concerns associated with identified impurities jpionline.org. These computational strategies complement experimental methods, accelerating the impurity profiling process and contributing to a more comprehensive understanding of drug product quality.
Compound List
Olaparib
this compound (1-(Cyclopropylcarbonyl)-4-[5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-benzoyl]piperazine) vulcanchem.com
Olaparib Desfluoro Impurity vulcanchem.com
Olaparib Impurity 14 vulcanchem.com
Olaparib Impurity 25 vulcanchem.com
Impurity A researchgate.net
Impurity ALPN-1
Control Strategies and Prevention of Olaparib Impurity 1 Formation
Implementation of Quality by Design (QbD) Principles in Olaparib (B1684210) Synthesis
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. celonpharma.compqri.org The application of QbD principles to the synthesis of Olaparib allows for a comprehensive understanding of how material attributes and process parameters influence the final product's critical quality attributes (CQAs), including the impurity profile. researchgate.netnih.gov This proactive approach enables the development of a robust manufacturing process with a well-defined control strategy. drreddys.com
A study focusing on the optimization of the Olaparib synthesis process adopted the QbD methodology for three key reaction steps: amidation, deprotection, and acylation. researchgate.netnih.gov By employing risk assessment and Design of Experiments (DoE), the study aimed to identify and control factors impacting reaction yield and purity, thereby minimizing the formation of impurities. nih.gov
Critical Material Attributes (CMAs) are physical, chemical, biological, or microbiological properties of an input material that must be within a specific limit, range, or distribution to ensure the desired quality of the final product. pqri.orgnih.gov In the synthesis of Olaparib, a risk assessment is the first step to identify Key Material Attributes (KMAs) that could potentially impact CQAs. nih.gov Those KMAs whose variability is shown to affect a CQA are then designated as CMAs and must be monitored or controlled. nih.govresearchgate.net
For the amidation step in Olaparib synthesis, several material attributes were identified as potentially critical. nih.gov These include the choice of coupling reagent, the type and equivalence of the base, the type of solvent, and the equivalence of reactants like Boc piperazine (B1678402). nih.gov For instance, studies have shown that using HBTU as a coupling reagent and triethylamine (TEA) as a base resulted in higher yields and a lower content of unreacted starting materials compared to other options. nih.gov
One specific process-related impurity, a disubstituted impurity, can arise from the presence of piperazine in the cyclopropane carbonyl piperazine raw material during the condensation step. google.com The quality of this starting material is therefore a critical attribute that must be controlled to prevent the formation of this dimer-like impurity, which is difficult to separate from the final product. google.com
Table 1: Identified Critical Material Attributes (CMAs) in Olaparib Synthesis
| Step | Material Attribute | Rationale for Criticality | Control Strategy |
|---|---|---|---|
| Amidation | Quality of cyclopropane carbonyl piperazine | Presence of piperazine impurity leads to the formation of a disubstituted impurity. google.com | Use of high-purity starting material; implementation of stringent incoming material specifications and testing. daicelpharmastandards.com |
| Amidation | Coupling Reagent Type (e.g., HBTU) | Affects reaction conversion rate and impurity profile. nih.gov | Selection of optimal reagent based on screening experiments. nih.gov |
| Amidation | Base Type (e.g., Triethylamine) | Influences reaction yield and formation of byproducts. nih.gov | Specification of the base type and control of its equivalence. nih.gov |
| Amidation | Reactant Equivalence (e.g., Boc piperazine) | Impacts reaction completeness and residual starting materials. nih.gov | Precise control over the molar ratios of reactants. |
A Critical Process Parameter (CPP) is a process parameter whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. pqri.orgdrreddys.com In Olaparib synthesis, CPPs are identified through risk assessment and further investigated using Design of Experiments (DoE) to quantify their effects on yield and purity. researchgate.netnih.gov
For the key reaction steps in producing Olaparib, temperature has been identified as a key process parameter (KPP) that can significantly impact the reaction's outcome and is thus treated as a CPP. nih.gov Screening experiments are employed to scrutinize the factors that significantly impact the desired responses. researchgate.net The factors found to be critical are then carried forward for optimization studies to define a robust operating range. researchgate.netnih.gov
The table below summarizes CPPs identified in a QbD approach to Olaparib synthesis, focusing on the amidation step. The optimization study aimed to enhance the reaction conversion to over 99%. nih.gov
Table 2: Critical Process Parameters (CPPs) for Olaparib Amidation Step
| Process Parameter | Investigated Range | Optimal Range/Value | Impact on Quality Attributes |
|---|---|---|---|
| Temperature (°C) | 0 - 25 | 20 - 25 | Affects reaction rate and selectivity, influencing impurity formation. nih.gov |
| Stirring Speed (RPM) | Not specified | Not specified | Ensures reaction homogeneity, preventing localized concentration gradients that can lead to side reactions. |
| Reaction Time (hours) | Not specified | Optimized based on reaction monitoring | Inadequate time leads to incomplete reaction; excessive time may promote degradation or side product formation. |
A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. nih.gov Operating within the established design space ensures that the process consistently produces a product meeting its predefined quality targets, including impurity limits. researchgate.netnih.gov
In the development of the Olaparib process, an I-Optimal design was applied to the identified CMAs and CPPs to define the design space. researchgate.netnih.gov This statistical approach allows for the creation of a mathematical model that describes the relationship between the process inputs and the product's CQAs. researchgate.net Through this methodology, a robust setting for the process was established, leading to consistently high yields and purity levels greater than 99% for the key amidation and deprotection steps. researchgate.netnih.gov This systematic identification of a design space is crucial for the long-term control of the manufacturing process and for ensuring consistent product quality throughout the API's lifecycle. nih.gov
Optimization of Synthetic Procedures for Minimal Impurity Generation
Beyond the high-level QbD framework, the specific details of the synthetic route and reaction conditions are fundamental to minimizing impurity formation. daicelpharmastandards.com Several synthetic routes for Olaparib have been developed, with newer processes aiming for improved yields, scalability, cost-effectiveness, and environmental friendliness, all of which are linked to impurity control. rsc.orgacs.orgnih.gov
The quality of starting materials and reagents is a foundational element in controlling the impurity profile of the final API. daicelpharmastandards.com Impurities present in raw materials can be carried through the synthetic process or can participate in side reactions to generate new impurities. daicelpharmastandards.com
As previously noted, a key impurity in Olaparib synthesis can be a disubstituted dimer, which forms due to the presence of piperazine in the cyclopropane carbonyl piperazine starting material. google.com Therefore, sourcing or preparing high-purity cyclopropane carbonyl piperazine and implementing rigorous quality control tests on incoming raw materials is a critical control strategy. daicelpharmastandards.com Similarly, using low-cost industrial byproducts like phthalhydrazide as a starting material requires careful optimization and purification steps to ensure impurities are controlled from the very beginning of the synthesis. acs.orgnih.gov
The precise control of reaction conditions is essential for maximizing the yield of the desired product while minimizing the formation of impurities. Each step in the synthesis of Olaparib must be optimized to ensure high conversion and selectivity.
Temperature: Temperature control is critical. For instance, in the amidation step, maintaining the temperature between 20-25°C was found to be optimal. nih.gov In other steps, such as purification by crystallization, a specific cooling profile—cooling slowly to 20-25°C, holding, and then cooling further to 0°C—is used to ensure proper crystal growth and effective impurity rejection. google.com
Stirring: Adequate stirring ensures the homogeneity of the reaction mixture, which is vital for consistent results and preventing localized overheating or concentration gradients that could lead to the formation of byproducts.
Reaction Time: Monitoring the reaction's progress using techniques like HPLC allows for the determination of the optimal reaction time. nih.gov Stopping the reaction too early results in a high level of unreacted starting materials, while extending it unnecessarily can lead to the degradation of the product or the formation of further impurities. nih.gov
A Chinese patent details a purification process where crude Olaparib is dissolved in a mixed solvent system at 70-75°C, treated with activated carbon, and then subjected to a controlled cooling and seeding process to crystallize the high-purity product. google.com This refinement of the final purification step demonstrates how controlled physical processes are just as important as the chemical reaction conditions in achieving the desired purity and minimizing impurity levels. google.com
Development of Effective Purification Techniques
The control and removal of impurities are critical aspects of Active Pharmaceutical Ingredient (API) manufacturing. For Olaparib, ensuring high purity is essential for its safety and efficacy. daicelpharmastandards.com The development of robust purification techniques is focused on efficiently removing process-related impurities and potential degradants, including Olaparib Impurity 1. These methods are typically applied at the final step of the API synthesis or at intermediate stages to prevent the carry-over of impurities into the final product.
Chromatographic Purification at Intermediate or Final API Stages
Chromatographic techniques are powerful tools for the separation and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used as analytical methods to detect and quantify impurities in Olaparib with high specificity and sensitivity. researchgate.net These analytical methods often form the basis for developing preparative chromatography techniques aimed at purification.
While crystallization is often preferred for large-scale manufacturing, preparative chromatography can be employed to isolate highly pure API or to remove specific impurities that are difficult to eliminate through other means. acs.org The principle involves scaling up the analytical separation, where the crude Olaparib mixture is passed through a column packed with a stationary phase (such as C18), and a mobile phase is used to elute the components at different rates. By collecting the fraction containing the pure Olaparib, impurities like Impurity 1 can be effectively removed. The development of such a process requires optimization of column dimensions, stationary phase material, mobile phase composition, and flow rate to achieve the desired purity and yield.
Recrystallization and Precipitation Strategies for Impurity Removal
Recrystallization is a primary and highly effective method for purifying the Olaparib API on a large scale. The strategy relies on the differential solubility of the API and its impurities in a selected solvent or solvent system. By carefully controlling parameters such as temperature, solvent ratio, and cooling rate, pure Olaparib can be selectively crystallized out of the solution, leaving impurities behind in the mother liquor. Several patented methods detail specific recrystallization strategies for achieving high-purity Olaparib.
One approach involves dissolving the crude Olaparib product in a mixed solvent system of ethyl acetate and acetone at an elevated temperature (45-50°C). google.com After treatment with activated carbon to remove color, the solution is slowly cooled to between -10°C and 0°C to induce crystallization. google.com This controlled cooling and subsequent aging period allows for the growth of pure crystals. google.com The resulting solid is then washed with acetone and dried, yielding Olaparib with a purity exceeding 99.9% and single impurities controlled to within 0.05%. google.com
Another described technique utilizes a mixture of ethyl acetate and petroleum ether. This solvent system is particularly effective at removing disubstituted impurities. google.com The process involves a two-step heating and cooling cycle to carefully control the crystal growth in the metastable zone, which helps prevent impurities from being trapped within the crystal lattice. google.com Similarly, purification using amide solvents such as N,N-dimethylformamide has been shown to produce Olaparib with a purity of 99.94%, effectively reducing total impurities to below 0.1%. google.com
These strategies highlight the importance of solvent selection and process control in achieving the desired purity of the final API.
| Solvent System | Key Process Steps | Reported Purity / Outcome | Reference |
|---|---|---|---|
| Ethyl Acetate / Acetone | Dissolve at 45-50°C, decolorize with activated carbon, cool to -10 to 0°C for crystallization, wash with acetone. | Purity > 99.9%; Single impurity < 0.05%. | google.com |
| Ethyl Acetate / Petroleum Ether | Slowly heat to dissolve (50-55°C, then 70-75°C), followed by slow cooling (to 20-25°C, then 0°C) to control crystallization. | Effectively removes disubstituted impurities; Purity improved to 99.96%. | google.com |
| Amide Solvents (e.g., N,N-dimethylformamide) | Dissolve at 80-85°C, decolorize, cool to 20-25°C for crystallization. | Purity > 99.9%; Maximum single impurity < 0.05%. | google.com |
Stability Testing and Monitoring of Impurity 1 Levels
Stability testing is a mandatory regulatory requirement to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. daicelpharmastandards.com This process involves subjecting the API and its formulated product to various environmental conditions to monitor any changes over time, with a particular focus on the formation and quantification of impurities such as Impurity 1.
Forced Degradation Studies to Predict Impurity Formation Under Stress
Forced degradation, or stress testing, is conducted to understand the intrinsic stability of the Olaparib molecule and to predict potential degradation pathways. researchgate.net These studies involve exposing Olaparib to stress conditions that are more severe than those encountered during routine storage, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative agents. researchgate.net The primary goal is to accelerate the formation of degradation products to help in their identification and in the development of stability-indicating analytical methods.
Studies have shown that Olaparib is sensitive to certain stress conditions. For instance, it can degrade under alkaline hydrolysis and to a lesser extent under acidic and oxidative conditions. researchgate.net By analyzing the samples from these stress tests, researchers can identify potential degradation products, including those that may be structurally related to or identical to process impurities like Impurity 1. This information is crucial for designing a robust manufacturing process and for selecting appropriate packaging to protect the drug product.
| Stress Condition | Observation | Reference |
|---|---|---|
| Alkaline Hydrolysis | Olaparib shows sensitivity and degradation. | researchgate.net |
| Acidic Hydrolysis | Less sensitive compared to alkaline conditions, but some degradation occurs. | researchgate.net |
| Oxidative (e.g., H₂O₂) | Some degradation is observed. | researchgate.net |
| Photolytic (UV Light) | Olaparib shows some sensitivity to UV light. | researchgate.net |
Long-Term and Accelerated Stability Monitoring
Once the drug product is developed, its stability is monitored through a formal program under controlled conditions as defined by the International Council for Harmonisation (ICH) guidelines.
Long-Term Stability Studies: These studies are conducted under the recommended storage conditions (e.g., 25°C/60% Relative Humidity) for the entire proposed shelf life of the product. Samples are pulled at specified time points (e.g., 3, 6, 9, 12, 18, 24, and 36 months) and tested for various quality attributes, including the level of Impurity 1.
Accelerated Stability Studies: To expedite the detection of potential stability issues, the product is stored under elevated stress conditions (e.g., 40°C/75% Relative Humidity) for a shorter duration, typically six months. Any significant increase in Impurity 1 levels under these conditions can help predict the long-term stability of the product and may necessitate adjustments to the formulation, packaging, or shelf life.
Throughout these studies, validated stability-indicating analytical methods, such as RP-HPLC or UPLC, are used to accurately measure the levels of Olaparib and all its specified impurities, ensuring that they remain within the acceptable limits set by regulatory authorities. veeprho.com
Regulatory Science and Compliance Considerations for Olaparib Impurity 1
Global Regulatory Expectations for Impurity Profiling and Justification
Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent expectations for the profiling and justification of impurities. veeprho.com These expectations are largely harmonized through the adoption of ICH guidelines.
A comprehensive impurity profile for Olaparib (B1684210) is a mandatory component of any regulatory submission. This profile should include the identity and quantity of all actual and potential impurities, including N-Nitroso Olaparib Impurity 1. The analytical methods used for impurity profiling must be thoroughly validated and demonstrated to be fit for purpose.
For an impurity of high concern like N-Nitroso this compound, regulatory bodies would expect a detailed risk assessment outlining the potential sources of the impurity (e.g., starting materials, reagents, degradation) and the control measures implemented to mitigate its presence in the final product. Justification for the proposed acceptance criteria for this impurity would need to be scientifically sound and based on the principles outlined in ICH M7(R1). Any deviation from these guidelines would require a robust scientific justification to be accepted by regulatory authorities. The continuous monitoring of the impurity profile through ongoing stability studies and batch release testing is also a standard regulatory expectation to ensure the consistent quality and safety of the drug product throughout its lifecycle.
Strategies for Addressing Impurity 1 in Regulatory Submissions and Quality Documentation
The effective management of impurities is a cornerstone of pharmaceutical quality and is mandated by global regulatory bodies. For Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, controlling impurities such as this compound is essential for ensuring its safety and therapeutic efficacy. synthinkchemicals.com A robust control strategy, supported by comprehensive documentation, is a prerequisite for successful regulatory submissions, including Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synzeal.com
This compound, chemically identified as 4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, is a known related substance of Olaparib. The strategies for addressing this impurity in regulatory filings are multifaceted, encompassing its identification, characterization, analytical control, and thorough documentation within the quality management system.
A comprehensive control strategy for this compound is built upon the principles of Quality by Design (QbD), which involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. nih.gov This proactive approach aims to ensure that the final product consistently meets its quality attributes.
Key elements of a successful regulatory strategy for this compound include:
Thorough Impurity Profiling: A complete understanding of the impurity profile of the Olaparib drug substance and drug product is the first step. This involves identifying all potential impurities, including process-related impurities and degradation products, that may arise during manufacturing and storage. synthinkchemicals.com
Adherence to ICH Guidelines: The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the identification, qualification, and setting of acceptance criteria for impurities. scribd.comeuropa.eu
Robust Analytical Methods: The development and validation of sensitive, specific, and accurate analytical methods are crucial for the detection and quantification of this compound. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. nih.gov
Process Control and Optimization: Understanding the formation pathways of this compound is critical for implementing effective process controls to minimize its levels in the final product. daicelpharmastandards.com
Comprehensive Stability Studies: Rigorous stability studies are necessary to assess the potential for this compound to form or increase over the shelf life of the drug product. synthinkchemicals.com
Clear and Detailed Documentation: All aspects of the control strategy for this compound must be meticulously documented in regulatory submissions and quality documentation to demonstrate control over the manufacturing process and ensure product quality.
Data on this compound
Below is a table summarizing the key identification details for this compound.
| Parameter | Details |
| Chemical Name | 4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one |
| CAS Number | 2514757-44-7 |
| Molecular Formula | C24H25FN4O4 |
| Molecular Weight | 452.48 g/mol |
| Type | Process-related impurity / Degradation product |
Control and Reporting Strategies for this compound
The control and reporting of this compound in regulatory submissions must align with the thresholds established by ICH guidelines. These thresholds are based on the maximum daily dose of the drug.
| ICH Guideline | Threshold | Typical Action for this compound |
| Reporting Threshold | The level above which an impurity must be reported in the regulatory submission. | All batches intended for commercial use are tested, and any level of Impurity 1 exceeding the reporting threshold is documented. |
| Identification Threshold | The level above which the structure of an impurity must be confirmed. | The chemical structure of this compound is well-established. |
| Qualification Threshold | The level above which an impurity must be justified from a safety perspective. | Safety data would be required if the level of Impurity 1 were to exceed this threshold. Control strategies are designed to keep levels well below this limit. |
A critical component of the regulatory submission is the justification of the proposed acceptance criteria for this compound. This justification is based on a combination of factors, including:
Batch analysis data: Data from multiple development, pilot, and scale-up batches are used to establish the typical levels of Impurity 1. europa.eu
Stability data: Long-term and accelerated stability studies demonstrate the behavior of Impurity 1 over time. fda.gov
Scientific rationale: A clear scientific justification for the proposed limits, linking them to the safety and efficacy of the drug product.
The use of qualified reference standards for this compound is indispensable for the accurate quantification of this impurity in analytical testing. synthinkchemicals.com These standards are used for method validation and routine quality control testing. synzeal.com
Future Research Directions and Unresolved Challenges in Olaparib Impurity 1 Studies
Development of Next-Generation Analytical Platforms for Ultrasensitive Detection
A primary challenge in pharmaceutical quality control is the detection and quantification of impurities at trace levels. For Olaparib (B1684210) impurity 1, future research must focus on developing analytical platforms that offer unprecedented sensitivity and selectivity.
Current state-of-the-art methods like ultra-high performance liquid chromatography (UHPLC) and liquid chromatography-mass spectrometry (LC-MS) are foundational for impurity profiling. emanresearch.org However, the next generation of analytical tools will need to push the limits of detection to ensure that even minute quantities of Olaparib impurity 1 can be reliably monitored.
Future platforms are expected to feature:
Enhanced Sensitivity and Resolution : Techniques such as ultra-high-resolution mass spectrometry (UHRMS), including Fourier transform ion cyclotron resonance (FTICR) and advanced Orbitrap systems, will be pivotal. nih.gov These technologies provide exceptional mass accuracy and resolving power, enabling the confident identification and characterization of impurities in complex matrices. nih.gov
Multi-Attribute Monitoring : The move towards more holistic analytical approaches will involve platforms capable of monitoring multiple critical quality attributes simultaneously. nih.gov This reduces the need for extensive offline testing and provides a more comprehensive real-time understanding of the impurity profile. nih.gov
Miniaturization and Automation : The development of microfluidic devices and lab-on-a-chip technologies can accelerate analysis times and reduce sample and reagent consumption. researchgate.net Automation, coupled with advanced data analytics, will streamline the entire process from sample preparation to data interpretation. nih.govresearchgate.net
Table 1: Comparison of Current and Next-Generation Analytical Platforms
| Feature | Current Platforms (e.g., HPLC, standard LC-MS) | Next-Generation Platforms (e.g., UHRMS, Multi-Attribute Systems) |
| Detection Limit | Parts per million (ppm) | Parts per billion (ppb) or lower |
| Resolution | Standard | Ultra-high |
| Data Output | Single attribute per run | Multi-attribute, comprehensive profile |
| Analysis Time | Slower, often offline | Faster, potential for real-time monitoring |
| Automation | Partial | Fully integrated and automated |
Comprehensive Understanding of Multi-Factorial Impurity Formation Pathways
A significant unresolved challenge is the complete elucidation of the various pathways through which this compound can form. Impurity generation is often not a result of a single factor but a complex interplay of variables. beilstein-journals.org
Future research should focus on:
Mechanistic Studies : Investigating the detailed chemical mechanisms that lead to the formation of this compound. This includes understanding the role of starting materials, intermediates, reagents, solvents, and catalysts.
Forced Degradation Studies : Conducting comprehensive stress testing under various conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and products. researchgate.net This can help predict the stability of the drug substance and anticipate the formation of impurities like Impurity 1 during manufacturing and storage. researchgate.net
Process Parameter Mapping : Systematically studying the impact of critical process parameters (e.g., temperature, pH, reaction time) on the formation of this compound. This knowledge is crucial for implementing Quality by Design (QbD) principles to control impurity levels effectively. ijpsjournal.com
Integration of Artificial Intelligence and Machine Learning for Impurity Prediction
Key areas for future integration include:
Predictive Modeling : Developing AI/ML algorithms that can analyze vast datasets from chemical reactions to predict the likelihood of this compound formation under different synthetic conditions. amazonaws.comijprajournal.com These models can learn from historical data to identify patterns that may not be apparent to human researchers. ijpsjournal.com
Reaction Optimization : Using ML to optimize synthetic routes by identifying reaction conditions that minimize the formation of Impurity 1 while maximizing the yield of Olaparib. amazonaws.com
In Silico Toxicology : Employing AI-powered quantitative structure-activity relationship (QSAR) models to predict the potential toxicity of impurities, helping to prioritize which impurities require the strictest control. emanresearch.org
Green Chemistry Approaches in Minimizing Impurity Burden
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint and improve process efficiency. cphi-online.com These principles are directly relevant to minimizing the formation of this compound.
Future research should explore:
Greener Solvents and Reagents : Replacing hazardous solvents and reagents with more environmentally benign alternatives that are less likely to contribute to impurity formation.
Catalytic Routes : Utilizing highly selective and efficient heterogeneous catalysts that can be easily removed from the reaction mixture, thereby reducing the potential for catalyst-related impurities and simplifying purification processes. cphi-online.com
Process Intensification : Adopting continuous flow manufacturing and microwave-assisted synthesis, which can offer better control over reaction conditions, leading to cleaner reaction profiles and lower impurity levels. cphi-online.com
One study has already highlighted the development of an environmentally benign and robust process for a key intermediate of Olaparib, demonstrating the feasibility of applying green chemistry principles.
Design of Novel Synthetic Routes to Inherently Reduce Impurity 1 Formation
While optimizing existing synthetic routes is important, a more fundamental approach is to design new synthetic pathways that inherently avoid the formation of this compound. nih.gov
This involves:
Retrosynthetic Analysis : Re-evaluating the synthesis of Olaparib to identify alternative disconnections and key intermediates that circumvent the reaction steps known to generate Impurity 1.
Multicomponent Reactions : Exploring the use of multicomponent reactions that can construct complex molecules like Olaparib in a single step with high atom economy and potentially fewer side reactions. nih.gov
Biocatalysis : Investigating the use of enzymes as catalysts for key transformations. Enzymes often exhibit exceptional selectivity, which can significantly reduce the formation of unwanted by-products.
The goal is to develop a synthetic strategy where the desired product is the major, if not the sole, product, thereby minimizing the need for extensive purification to remove Impurity 1. mdpi.com
Standardization of Impurity Reference Materials and Inter-Laboratory Studies
Accurate and reproducible measurement of this compound is impossible without high-quality, well-characterized reference materials. pharmtech.com A significant challenge is ensuring the global standardization of these materials.
Future efforts must be directed towards:
Certified Reference Materials : The development and certification of this compound reference standards by national and international metrology institutes and pharmacopeias, such as the USP and Ph. Eur. knorspharma.compharmacompass.com These primary standards are rigorously tested and serve as the benchmark for all other measurements. pharmacompass.comintertek.com
Inter-Laboratory Studies : Conducting round-robin studies involving multiple laboratories to assess the consistency and reliability of analytical methods for detecting and quantifying this compound. This helps to identify and address any systematic biases in analytical procedures.
Comprehensive Characterization : Ensuring that reference materials are accompanied by a detailed Certificate of Analysis that includes information on their identity, purity, and characterization process, in line with regulatory guidelines like ICH Q3A/B. intertek.comlgcstandards.com
The availability of universally accepted reference standards is crucial for regulatory compliance and for ensuring that all manufacturers are working to the same high standards of quality and safety. pharmtech.comknorspharma.com
Q & A
Q. Methodological Answer :
- Step 1 : Employ high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection for initial separation and quantification. Use a C18 column with a mobile phase gradient of acetonitrile and ammonium acetate buffer (pH 4.5) for optimal resolution .
- Step 2 : Confirm structural identity using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Compare spectral data with synthesized reference standards to verify impurity structure .
- Step 3 : Validate the method per ICH Q2(R1) guidelines, including specificity, linearity (1–120% of specification limit), and precision (RSD <2%) .
Advanced : How can researchers optimize chromatographic conditions to resolve co-eluting peaks when analyzing this compound alongside structurally similar degradation products?
- Strategy : Utilize design of experiments (DoE) to evaluate column temperature (30–50°C), flow rate (0.8–1.2 mL/min), and buffer pH (3.5–5.5). Apply peak purity algorithms (e.g., orthogonal PDA deconvolution) to distinguish co-eluting species .
- Data Contradiction Analysis : If retention time shifts occur under stress conditions (e.g., oxidative degradation), employ two-dimensional liquid chromatography (2D-LC) with orthogonal separation mechanisms .
Basic: What synthetic pathways are used to prepare this compound in laboratory settings?
Q. Methodological Answer :
- Pathway : React 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid with 2-fluoro-5-formylbenzonitrile, followed by hydrolysis and cyclization. Final coupling with piperazine yields the dimer impurity .
- Key Parameters : Maintain reaction temperature at 25–30°C during cyclization to prevent oligomerization. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) .
Advanced : What strategies minimize by-product formation during synthesis of this compound for reference standards?
- Optimization : Use flow chemistry to control reaction exothermicity and reduce side reactions. Conduct real-time inline FTIR spectroscopy to detect intermediate species and adjust stoichiometry dynamically .
- Purity Enhancement : Purify crude product via preparative HPLC with a chiral stationary phase to isolate enantiomerically pure impurity (>99.5%) .
Basic: How should forced degradation studies be designed to evaluate Olaparib stability and Impurity 1 formation?
Q. Methodological Answer :
- Conditions : Expose Olaparib to acid (1M HCl, 60°C), base (0.1M NaOH, 40°C), oxidative (3% H₂O₂), photolytic (1.2 million lux-hours), and thermal (75°C) stress .
- Analysis : Quantify Impurity 1 using stability-indicating HPLC. Ensure mass balance (>98%) between degraded samples and known impurities .
Advanced : What mechanistic insights can be gained from pH-dependent degradation kinetics of this compound?
- Approach : Perform Arrhenius studies at multiple pH levels (2–10) to calculate activation energy (Ea) and degradation pathways. Use density functional theory (DFT) simulations to predict protonation states and reactive intermediates .
Basic: What spectroscopic methods confirm the structure of this compound?
Q. Methodological Answer :
- NMR Analysis : Assign ¹H-NMR peaks for dimer-specific protons (e.g., bridging methylene groups at δ 4.2–4.5 ppm). Compare ¹³C NMR shifts with parent compound to identify carbonyl modifications .
- MS Confirmation : Use electrospray ionization (ESI)-HRMS to observe [M+H]⁺ ion at m/z 794.2485 (theoretical) with <2 ppm error .
Advanced : How can HRMS/MS differentiate isobaric impurities from this compound?
- Technique : Apply collision-induced dissociation (CID) at 20–35 eV. Monitor unique fragment ions (e.g., m/z 325.12 from piperazine cleavage) to distinguish isobaric species .
Basic: What quality control parameters are essential for characterizing synthesized this compound?
Q. Methodological Answer :
- Parameters : Report yield (≥85%), purity (≥98.5% by HPLC), residual solvents (ICH Q3C limits), and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Documentation : Include full spectral data (NMR, MS) and chromatograms in supplementary materials for peer review .
Advanced : How can orthogonal methods validate trace-level quantification (<0.1%) of this compound?
- Validation : Cross-validate HPLC with capillary electrophoresis (CE) or supercritical fluid chromatography (SFC). Use standard addition methods to correct for matrix effects in drug product formulations .
Basic: How do researchers assess the pharmacological impact of this compound in preclinical models?
Q. Methodological Answer :
- In Vitro Testing : Evaluate PARP inhibition potency via cell-free assays (IC50 comparison to pure Olaparib). Use BRCA1-deficient cell lines to assess synthetic lethality .
- Dosing : Administer impurity-spiked Olaparib (0.1–1% w/w) in xenograft models to study tumor growth kinetics .
Advanced : What bioanalytical approaches detect Impurity 1 in pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
